5-[(1-Naphthyloxy)methyl]-2-furoic acid
Description
Contextualization within Furan (B31954) Chemistry and Heterocyclic Compounds
Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a fundamental building block in organic chemistry. google.comijabbr.com Its derivatives are ubiquitous in nature and have been the subject of extensive research for over a century. utripoli.edu.ly The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780. utripoli.edu.ly Since then, the field of furan chemistry has expanded dramatically, with furan-containing compounds demonstrating a wide array of applications. google.com
Furan derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities. ijabbr.comutripoli.edu.ly The furan nucleus is a common scaffold in numerous synthetic compounds and is found in a variety of therapeutic agents. ijabbr.com The versatility of the furan ring allows for a multitude of substitution patterns, each potentially leading to a compound with unique chemical and biological properties. utripoli.edu.ly This adaptability makes furan derivatives attractive candidates for the development of new drugs.
Significance of the Naphthyloxy Moiety in Pharmaceutical Research and Biological Activity Potential
The naphthyloxy group, derived from naphthalene (B1677914), is another critical component of 5-[(1-Naphthyloxy)methyl]-2-furoic acid that imparts significant potential for biological activity. Naphthalene-based structures are prevalent in many biologically active compounds and approved drugs. The planar and aromatic nature of the naphthalene ring system allows it to interact with various biological macromolecules, including enzymes and receptors.
A related structural motif, the naphthalimide group, has been extensively studied and is known to intercalate into DNA, a property that underpins the anticancer activity of several compounds. While the naphthyloxy group in the title compound is not a naphthalimide, the presence of the bulky, lipophilic naphthalene ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Research on related structures, such as furoic amides of amino naphthols, highlights the interest in combining furan and naphthalene moieties to create novel chemical entities. google.com
Overview of Research Trajectories for Furoic Acid Derivatives
Furoic acid and its derivatives are key players in the ongoing quest for new therapeutic agents and sustainable chemical processes. 2-Furoic acid itself can be synthesized from furfural (B47365), a platform chemical derivable from renewable biomass. orgsyn.org This connection to green chemistry has spurred research into the conversion of furoic acid derivatives into valuable products, including monomers for bioplastics. nih.gov
In the pharmaceutical realm, research on furoic acid derivatives is multifaceted. Scientists have explored their potential as antimicrobial, anti-inflammatory, and anticancer agents. utripoli.edu.ly For instance, a patent describes furoic amides of amino naphthols, showcasing an early interest in combining these chemical functionalities. google.com More recent studies have investigated the synthesis of various 5-substituted-2-furoic acid derivatives and their potential biological activities. A notable example is the investigation of 5-(tetradecyloxy)-2-furoic acid, an inhibitor of acetyl-CoA carboxylase with potential applications in cancer therapy. This highlights a research trajectory focused on modifying the 5-position of the furoic acid ring to tune biological activity.
The synthesis of 5-methyl-2-furoic acid and its derivatives from 5-(chloromethyl)-2-furaldehyde (CMF) is another area of active investigation, with applications in the pharmaceutical, food, and fragrance industries. google.com This demonstrates a broader interest in developing efficient synthetic routes to access a variety of 5-substituted furoic acids. While direct and extensive research on this compound is not widely published, the existing literature on related compounds provides a strong rationale for its continued investigation. The combination of a renewable furoic acid core with a biologically active naphthyloxy moiety positions this compound as a promising candidate for future drug discovery efforts.
Structure
3D Structure
Properties
IUPAC Name |
5-(naphthalen-1-yloxymethyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-16(18)15-9-8-12(20-15)10-19-14-7-3-5-11-4-1-2-6-13(11)14/h1-9H,10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUUCZPXJSZJNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=CC=C(O3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 1 Naphthyloxy Methyl 2 Furoic Acid and Its Analogues
Strategies for the Direct Synthesis of 5-[(1-Naphthyloxy)methyl]-2-furoic acid
The most prominent and direct method for synthesizing this compound is the Williamson ether synthesis . rsc.org This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. rsc.org The synthesis is typically a two-step process.
First, a suitable precursor, 5-(halomethyl)-2-furoic acid ester (e.g., methyl 5-(chloromethyl)-2-furoate), is prepared. The synthesis of the furoic acid moiety itself often begins with furfural (B47365), a bio-based chemical, which can be oxidized to 2-furoic acid. orgsyn.orgmagtech.com.cn The hydroxymethyl group, which can be introduced from 5-hydroxymethylfurfural (B1680220) (HMF), is then halogenated. nih.gov
The core reaction involves treating 1-naphthol (B170400) with a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the more nucleophilic sodium or potassium 1-naphthoxide salt. This salt is then reacted with the 5-(halomethyl)-2-furoate ester. The naphthoxide ion attacks the electrophilic carbon of the chloromethyl group in an SN2 reaction, displacing the chloride and forming the ether linkage. rsc.org
The final step is the saponification (base-catalyzed hydrolysis) of the resulting ester to yield the target carboxylic acid, this compound. Acidification of the reaction mixture then precipitates the final product. researchgate.net
Table 1: Typical Reaction Parameters for Williamson Ether Synthesis
| Parameter | Details | Source |
|---|---|---|
| Reactants | 1-Naphthol, Methyl 5-(chloromethyl)-2-furoate | rsc.org |
| Base | Sodium Hydride (NaH), Potassium Carbonate (K2CO3) | |
| Solvent | Aprotic polar solvents like Dimethylformamide (DMF), Acetonitrile (B52724) | |
| Mechanism | SN2 Nucleophilic Substitution | rsc.orgresearchgate.net |
| Final Step | Ester Hydrolysis (Saponification) | researchgate.net |
Synthetic Approaches for Naphthyloxy-Substituted Furan (B31954) Carboxylic Acids
The synthesis of the broader class of naphthyloxy-substituted furan carboxylic acids employs variations of the Williamson ether synthesis and other nucleophilic substitution strategies. One common alternative involves using a halogenated furan ring as the electrophile. For instance, reacting 5-bromo-2-furoic acid with 1-naphthol in the presence of a base and a suitable solvent system can yield the desired product. nih.govnih.gov This approach is particularly useful for synthesizing analogues with different substitution patterns on the furan ring.
The synthesis of the necessary precursors is a critical aspect of these strategies. 2-Furoic acid and its derivatives are versatile starting materials. ijabbr.com They can be produced from renewable resources like furfural, which is derived from lignocellulosic biomass. magtech.com.cnfrontiersin.org Various oxidation methods, including catalytic oxidation using metal catalysts or biocatalytic approaches with microorganisms like Pseudomonas putida, are employed to convert furfural to 2-furoic acid efficiently. frontiersin.orgorgsyn.org
Furthermore, functionalization of the furan ring, such as bromination or chloromethylation, provides the electrophilic sites necessary for reaction with naphthols. For example, 5-hydroxymethyl-2-furoic acid can serve as a key intermediate, which is accessible from the oxidation of 5-hydroxymethylfurfural (HMF). nih.govnih.gov
Chemical Modifications and Derivatization Strategies
The this compound scaffold, with its reactive carboxylic acid group and stable ether linkage, is a versatile platform for further chemical modifications to generate novel compounds with potentially interesting properties.
Synthesis of Novel Furan-Naphthalene Hybrid Compounds
The furan and naphthalene (B1677914) rings can be further elaborated to create more complex, fused heterocyclic systems. One approach involves intramolecular cyclization reactions. For example, derivatives of naphthofurans can be synthesized through reactions that form a new bond between the furan and naphthalene moieties. nih.gov While not starting directly from the title compound, these methods illustrate the chemical principles for creating fused furan-naphthalene structures, which could be adapted to derivatives of this compound. The combination of a furan ring with various carbocyclic structures like naphthalene is a known strategy for producing new heterocyclic compounds with useful properties. beilstein-journals.org
Incorporation into Fused Heterocyclic Systems (e.g., Triazoles, Thiadiazoles, Oxadiazoles)
The carboxylic acid functional group is a key handle for derivatization into various five-membered heterocycles, which are important pharmacophores in medicinal chemistry.
1,3,4-Thiadiazoles: A common route to 2,5-disubstituted 1,3,4-thiadiazoles starts with the conversion of the carboxylic acid to its corresponding acyl hydrazide. This is typically achieved by reacting the acid with thionyl chloride to form the acyl chloride, which is then treated with hydrazine (B178648) hydrate (B1144303). The resulting acyl hydrazide can be cyclized with various reagents. A prevalent method involves reacting the acyl hydrazide with a substituted isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which is then cyclized under acidic conditions (e.g., using sulfuric acid) to yield the thiadiazole ring. nih.gov Alternatively, reacting the starting furoic acid with thiosemicarbazide in the presence of a strong dehydrating agent like phosphorus oxychloride or polyphosphoric acid can directly lead to 2-amino-5-substituted-1,3,4-thiadiazoles. nih.govmdpi.com
1,2,4-Triazoles: The synthesis of 1,2,4-triazoles can also proceed from the acyl hydrazide intermediate. Reaction of the acyl hydrazide with an appropriate one-carbon synthon, such as formic acid or an orthoester, followed by cyclization, can yield the triazole ring. nih.govnih.gov
1,3,4-Oxadiazoles: The most direct synthesis of 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. nih.gov This intermediate can be formed by reacting the 5-[(1-Naphthyloxy)methyl]-2-furoyl hydrazide with an acyl chloride. The subsequent cyclization is often promoted by dehydrating agents like phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. nih.govresearchgate.net Another method involves reacting the starting carboxylic acid with hydrazine hydrate to form the hydrazide, which is then reacted with carbon disulfide in the presence of a base to form a dithiocarbazate salt. This intermediate can be cyclized to the corresponding oxadiazole-thione, which can be further functionalized.
Table 2: General Derivatization of Carboxylic Acid to Heterocycles
| Target Heterocycle | Key Intermediate | Typical Reagents | Source |
|---|---|---|---|
| 1,3,4-Thiadiazole | Carboxylic Acid / Acyl Hydrazide | Thiosemicarbazide, POCl3 / Isothiocyanates, H2SO4 | nih.gov |
| 1,2,4-Triazole | Acyl Hydrazide | Formic Acid, Orthoesters | nih.govnih.gov |
| 1,3,4-Oxadiazole | Acyl Hydrazide / Carboxylic Acid | Acyl Chlorides, POCl3 / Hydrazine, CS2 | nih.govresearchgate.netijacskros.com |
Combinatorial Synthesis and Library Generation for Related Scaffolds
The this compound scaffold is well-suited for the generation of chemical libraries using combinatorial chemistry techniques. nih.gov Mixture-based synthetic combinatorial libraries allow for the rapid synthesis and screening of thousands to millions of compounds. nih.gov
A library could be constructed by varying the three main components of the molecule:
The Naphthol Component: A variety of substituted naphthols or other aromatic alcohols could be used in the initial Williamson ether synthesis to create a diverse set of ether-linked scaffolds.
The Furan Core: While more synthetically challenging, variations in the substitution pattern of the furan ring could be introduced.
The Carboxylic Acid Derivatization: The carboxylic acid group can be readily converted into a large library of esters or amides by reacting the corresponding acyl chloride with a diverse set of commercially available alcohols and amines in a parallel synthesis format. researchgate.net
These approaches, often employing solid-phase synthesis or solution-phase synthesis with scavenger resins, enable the high-throughput creation of a multitude of analogues for screening purposes. researchgate.net
Advanced Synthetic Techniques in Furoic Acid Chemistry
Modern synthetic methods are increasingly being applied to the synthesis of furoic acid derivatives to improve efficiency, reduce reaction times, and enhance yields.
Microwave-assisted synthesis has emerged as a powerful tool in this area. Microwave irradiation can significantly accelerate reaction rates for the synthesis of esters and amides from 2-furoic acid, often leading to higher yields in shorter timeframes compared to conventional heating. researchgate.net This technique has also been successfully applied to the synthesis of heterocyclic systems, such as triazoles, from appropriate precursors. nih.gov The Fischer esterification of furoic acid and the synthesis of various furan-2-carboxaldehyde condensates have also been shown to be more efficient under microwave conditions. researchgate.net
Flow chemistry offers another advanced approach, particularly for scalable and continuous production. While specific examples for this compound are not prominent, the principles of flow chemistry are applicable to many of the key reaction steps, such as oxidation, esterification, and cyclization reactions. Continuous flow reactors can offer better control over reaction parameters like temperature and mixing, leading to improved safety, consistency, and scalability of the synthesis. rsc.org
Investigation of Biological Activities and Pharmacological Mechanisms of 5 1 Naphthyloxy Methyl 2 Furoic Acid and Structural Analogues
Antimicrobial Research
The antimicrobial potential of compounds based on the furoic acid and naphthalene (B1677914) scaffolds has been a subject of significant scientific inquiry, targeting a wide spectrum of pathogens.
Derivatives containing the furan (B31954) or furoic acid moiety have demonstrated notable antibacterial properties. Furoic acid itself, a terminal degradation product of ascorbic acid, has shown inhibitory action against both Gram-positive (Bacillus subtilis) and Gram-negative (Salmonella typhi) bacteria. mdpi.com Studies on 2(5H)-furanone derivatives, which are structurally related, revealed highly specific activity against Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus cereus, while Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae remained unaffected at similar concentrations. wikipedia.org This specificity is often attributed to the structural differences in the bacterial cell wall, with the outer membrane of Gram-negative bacteria limiting the entry of certain bioactive molecules. iiarjournals.org
Naphthyridine derivatives, which share the naphthalene-like ring system, also exhibit a range of antibacterial actions. researchgate.net Some derivatives show selective activity against Gram-positive strains such as B. subtilis, while others, like the foundational compound nalidixic acid, were introduced for treating urinary tract infections caused by Gram-negative bacteria. researchgate.net The mechanism of action can differ significantly even within a class of compounds; for instance, certain naphthyridones inhibit protein synthesis in Gram-positive species and target DNA gyrase in Gram-negative species. mdpi.com
Table 1: Antibacterial Activity of Furoic Acid and Related Derivatives
| Compound | Bacterial Strain | Type | MIC (µM) |
|---|---|---|---|
| Furoic Acid | Bacillus subtilis | Gram-positive | 15 |
| Furoic Acid | Salmonella typhi | Gram-negative | 9 |
| Furfural (B47365) | Bacillus subtilis | Gram-positive | 27 |
| Furfural | Salmonella typhi | Gram-negative | 29 |
Data sourced from reference mdpi.com. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium.
Analogues featuring the naphthalene ring system have shown significant promise as antifungal agents. researchgate.netnih.gov Research on 2-acyl-1,4-naphthohydroquinones demonstrated activity against various Candida species and filamentous fungi. researchgate.netnih.gov A structure-activity relationship analysis indicated that the chemical nature of the acyl group and the aromatic ring influences the antifungal efficacy. researchgate.net
One of the most active compounds identified in these studies was 2-octanoylbenzohydroquinone, a structural analogue. researchgate.net It exhibited potent activity against multiple fungal strains, with its minimum inhibitory concentration (MIC) against Candida krusei (2 µg/mL) being comparable to the reference drug amphotericin B (1 µg/mL). researchgate.net This is particularly noteworthy as C. krusei is known for its intrinsic resistance to other common antifungal drugs. researchgate.net Furthermore, certain naphthyridine derivatives have displayed strong fungicidal activity against pathogens like Aspergillus niger. researchgate.net
Table 2: Antifungal Activity of a Naphthalene Analogue
| Compound | Fungal Strain | MIC (µg/mL) | Reference Drug (Amphotericin B) MIC (µg/mL) |
|---|---|---|---|
| 2-octanoylbenzohydroquinone | Candida krusei | 2 | 1 |
| 2-octanoylbenzohydroquinone | Rhizopus oryzae | 4 | 1 |
Data sourced from reference researchgate.net.
The furoic acid moiety is a key component in the design of novel anti-tubercular agents. nih.gov A series of new spirocyclic compounds incorporating a 5-nitro-2-furoic acid warhead demonstrated high in vitro activity against Mycobacterium tuberculosis (Mtb). nih.gov Two compounds from this series showed lower MICs against the Mtb H37Rv strain than the first-line anti-TB drug isoniazid. nih.gov The mechanism of such nitroheterocyclic compounds is typically based on their reduction by bacterial enzymes, such as deazaflavin-dependent nitroreductase (Rv3547), to form toxic reactive species that disrupt the mycobacterial life cycle. nih.govfrontiersin.org This approach is promising for combating multidrug-resistant tuberculosis (MDR-TB). frontiersin.org
Anti-inflammatory Research
Structural analogues of 5-[(1-Naphthyloxy)methyl]-2-furoic acid, particularly those containing a naphthol core, have been identified as potent anti-inflammatory agents. nih.gov A series of 1-naphthols substituted at the 2-position are effective inhibitors of 5-lipoxygenase (5-LOX), an important enzyme in the biosynthetic pathway of leukotrienes, which are inflammatory mediators. nih.gov
Specifically, 2-(aryl-methyl)-1-naphthols are among the most powerful 5-LOX inhibitors discovered, with IC50 values often in the low nanomolar range (0.01-0.2 µM). nih.gov The compound 2-Benzyl-1-naphthol, known as DuP 654, demonstrated an excellent profile of topical anti-inflammatory activity in preclinical models. nih.gov The mechanisms underlying the anti-inflammatory effects of such phytochemicals often involve the modulation of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the inhibition of inflammatory signaling cascades such as the NF-κB pathway. nih.gov
Table 3: 5-Lipoxygenase Inhibitory Activity of 2-Substituted-1-Naphthol Analogues
| Compound | IC50 (µM) |
|---|---|
| 2-Benzyl-1-naphthol | 0.04 |
| 2-(2-Naphthylmethyl)-1-naphthol | 0.01 |
| 2-(3-Thienylmethyl)-1-naphthol | 0.02 |
Data represents IC50 values for inhibition of 5-lipoxygenase from RBL-1 cells. Sourced from reference nih.gov.
Antioxidant Research
The antioxidant properties of this class of compounds are linked to their chemical structure, particularly the presence of phenolic and acidic moieties that can donate hydrogen atoms to neutralize free radicals. Studies on related structures provide insight into the potential mechanisms. For instance, 5-hydroxyoxindole (B181108) and its derivatives have shown significant suppression of lipid peroxidation and intracellular oxidative stress. Research has indicated that more lipophilic derivatives tend to exhibit greater antioxidant effects.
A structural analogue, 2-octanoylbenzohydroquinone, which displayed notable antifungal activity, was also evaluated for its antioxidant capacity and showed moderate activity in FRAP, ABTS, and DPPH assays. researchgate.net The antioxidant action of phenolic compounds like 5-caffeoylquinic acid involves scavenging harmful radicals, thereby protecting cells from oxidative damage and inflammation.
Anticancer Research and Cytotoxicity Studies
Both the furoic acid and naphthalene components of the target molecule are found in various compounds investigated for anticancer activity.
A direct structural analogue, 5-(tetradecyloxy)-2-furoic acid (TOFA), has been shown to alleviate the growth of cholangiocarcinoma (CCA) by inhibiting cell-cycle progression and inducing apoptosis. mdpi.comfrontiersin.org TOFA functions as an inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in de novo lipogenesis, a metabolic pathway often upregulated in cancer cells. mdpi.comfrontiersin.org It has demonstrated a dose- and time-dependent inhibition of proliferation in multiple CCA cell lines (KKU-213A, KKU-055, and HuCCT1) and has also been reported to induce apoptosis in colon, lung, and pancreatic cancer cells. mdpi.comfrontiersin.org
Other furoic acid derivatives, such as furoic acid hydrazides and carbamothioyl-furan-2-carboxamides, have also been synthesized and tested, showing cytotoxic effects against cancer cell lines like HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). nih.gov
Furthermore, the naphthalene moiety is a critical pharmacophore in many cytotoxic agents. Naphthyridine derivatives that include a naphthyl ring have shown potent cytotoxicity against human cervical (HeLa), leukemia (HL-60), and prostate (PC-3) cancer cell lines, with studies suggesting that bulky, lipophilic groups at certain positions enhance this activity. nih.gov Similarly, 1,4-naphthoquinone (B94277) derivatives are known to induce cytotoxicity through mechanisms that include DNA damage and the generation of reactive oxygen species, with significant activity reported against a broad spectrum of cancer cells. wikipedia.org
Table 4: Cytotoxic Activity of Furoic Acid and Naphthalene Analogues
| Compound/Derivative Class | Cancer Cell Line | Activity/Effect |
|---|---|---|
| 5-(tetradecyloxy)-2-furoic acid (TOFA) | Cholangiocarcinoma (KKU-213A, etc.) | Inhibits proliferation, induces apoptosis mdpi.comfrontiersin.org |
| 1,4-Naphthoquinone oxime derivative | MDA-MB-231 (Breast) | IC50 = 0.66 µM |
| 1,4-Naphthoquinone oxime derivative | BEL-7402 (Liver) | IC50 = 5.11 µM |
| Naphthyridine derivative | HeLa (Cervical) | IC50 = 0.7 µM nih.gov |
| Naphthyridine derivative | HL-60 (Leukemia) | IC50 = 0.1 µM nih.gov |
| Carbamothioyl-furan-2-carboxamide | HepG2 (Liver) | High activity, 33.29% cell viability |
Data sourced from references mdpi.comfrontiersin.orgnih.gov.
Enzyme Inhibition Studies
The therapeutic potential of a compound is often linked to its ability to selectively inhibit enzymes, thereby modulating specific metabolic or signaling pathways. For this compound and its structural analogues, research has focused on several key enzymatic targets, revealing mechanisms that could underpin various pharmacological effects.
A significant area of investigation for furoic acid derivatives has been their impact on lipid metabolism, particularly through the inhibition of fatty acid synthesis. A prominent structural analogue, 5-(tetradecyloxy)-2-furoic acid (TOFA), is a known hypolipidemic agent that effectively inhibits this pathway. westminster.ac.ukrhhz.net
The primary target of TOFA is Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in the synthesis of long-chain fatty acids. nih.gov While TOFA itself does not directly inhibit the enzyme, it is converted within cells (such as adipocytes and hepatocytes) to its active form, 5-(tetradecyloxy)-2-furoyl-CoA (TOFyl-CoA). westminster.ac.uknih.gov This active metabolite then exerts a potent, reversible, and allosteric inhibitory effect on ACC. nih.govrsc.org
The inhibition of ACC by TOFyl-CoA blocks the carboxylation of acetyl-CoA to malonyl-CoA, a crucial step for the elongation of fatty acid chains. nih.gov This leads to a cascade of metabolic effects:
Inhibition of Lipogenesis : The primary effect is a significant reduction in the synthesis of new fatty acids. westminster.ac.ukmdpi.com
Citrate (B86180) Accumulation : The block in fatty acid synthesis leads to an accumulation of citrate, a precursor in the pathway. westminster.ac.uk
Secondary Inhibition of Glycolysis : The buildup of citrate acts as an inhibitor of phosphofructokinase, a key enzyme in glycolysis, thus secondarily inhibiting this pathway. westminster.ac.uk
Studies have demonstrated that this inhibition of fatty acid synthesis by TOFA can induce apoptosis (programmed cell death) in various human cancer cell lines, which often exhibit upregulated ACC activity. nih.gov The cytotoxic effects of TOFA on these cancer cells could be prevented by supplementing them with palmitic acid, the end-product of the pathway, confirming that the cell death was induced by the disruption of fatty acid synthesis. nih.gov
Table 1: Cytotoxicity of TOFA in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µg/ml) |
|---|---|---|
| NCI-H460 | Lung Cancer | ~5.0 |
| HCT-8 | Colon Carcinoma | ~5.0 |
| HCT-15 | Colon Carcinoma | ~4.5 |
Data sourced from a study on the apoptotic effects of TOFA. nih.gov
Isocitrate lyase (ICL) is a crucial enzyme in the glyoxylate (B1226380) cycle, a metabolic pathway essential for the survival of many pathogens, including Mycobacterium tuberculosis, but absent in humans. westminster.ac.uknih.gov This makes ICL an attractive target for the development of new antimicrobial agents. westminster.ac.uknih.gov
Hydrazones are a class of organic compounds known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.gov The combination of a furan ring with a hydrazone moiety (a furohydrazone) presents a chemical scaffold of interest for drug discovery.
However, based on available scientific literature, there are no specific studies detailing the inhibition of isocitrate lyase by furohydrazones. While inhibitors of ICL, such as itaconate and 3-nitropropionate, have been identified, research directly linking the furohydrazone chemical class to ICL inhibition has not been documented. nih.gov The investigation of such compounds against this validated drug target remains an open area for future research.
Beyond Acetyl-CoA Carboxylase, structural analogues of this compound have been explored as inhibitors of other key metabolic enzymes.
ATP-Citrate Lyase (ACL): Virtual high-throughput screening of a focused library of furoic acid derivatives led to the discovery of novel inhibitors of ATP-citrate lyase (ACL). ACL is a critical enzyme that catalyzes the generation of cytosolic acetyl-CoA, the fundamental building block for both fatty acid and cholesterol biosynthesis. The upregulation of ACL is a feature of numerous cancers, making it a compelling target for anticancer therapies. A dual docking screening protocol identified several furan and benzofuran (B130515) subtypes as new ACL inhibitors, with the most potent compound exhibiting an IC₅₀ value of 4.1 μM in an in vitro enzymatic assay. These findings highlight that the furoic acid scaffold is a promising starting point for developing novel ACL inhibitors.
Modulation of Detoxification Pathways: Furan-containing compounds can also interact with enzymatic pathways involved in detoxification, such as those mediated by cytochrome P450 (CYP) enzymes. These enzymes are central to the metabolism of a vast number of endogenous substances and xenobiotics, including drugs and toxins. The modulation of CYP enzymes can alter the biotransformation and clearance of various compounds. While specific studies on this compound are limited, the furan moiety is a known substrate and modulator for certain CYP isozymes, suggesting a potential for interaction with these critical metabolic pathways.
Receptor Binding and Modulation Studies
The interaction of small molecules with cellular receptors is a fundamental mechanism of pharmacological action. The structural features of this compound, including the naphthyloxy group and the furoic acid core, suggest the potential for diverse receptor interactions.
To fully understand the pharmacological profile of a compound like this compound, comprehensive ligand-receptor interaction profiling is essential. This process involves screening the compound against a broad panel of receptors to identify potential binding targets. Modern techniques, such as the Receptor-Heteromer Investigation Technology (Receptor-HIT), utilize proximity-based assays like bioluminescence resonance energy transfer (BRET) in live cells to detect and pharmacologically characterize ligand-induced receptor interactions in real-time. Such profiling can reveal not only direct binding to individual receptors but also the modulation of receptor complexes (heteromers), which can possess unique pharmacological properties distinct from their individual components. This type of comprehensive profiling would be necessary to map the full spectrum of biological targets for this furoic acid derivative and its analogues.
Serotonin (B10506) Receptors: The serotonin (5-HT) system is a critical regulator of numerous physiological and psychological processes, and its receptors are major drug targets. The affinity of a ligand for a serotonin receptor subtype is highly dependent on its chemical structure. For instance, in studies of ergoline (B1233604) derivatives, which are structurally distinct but also interact with 5-HT receptors, substitutions on the core structure significantly influenced binding affinity to the 5-HT₂ receptor. Similarly, various 5-methoxy-N,N-dimethyltryptamine analogues show potent but varied effects at 5-HT₂A and 5-HT₁A receptors, demonstrating that small structural changes can alter receptor activity profiles. The rigid, aromatic structure of the naphthyloxy group combined with the furoic acid core in this compound suggests a potential for interaction with serotonin receptors, though specific binding studies are required for confirmation.
Cannabinoid Receptors: The cannabinoid receptors, primarily CB1 and CB2, are key components of the endocannabinoid system, which modulates neurotransmitter release, inflammation, and energy metabolism. Cannabinoid receptor signaling is complex; for example, CB1 receptor blockade can improve glycemic control and increase energy expenditure through downstream signaling involving Sirt1 and AMPK. Furthermore, cannabinoid receptors are known to form heterodimers with other receptors, such as dopamine (B1211576) or growth factor receptors, creating signaling complexes with novel pharmacological properties. The lipophilic nature of the naphthyloxy moiety in this compound could facilitate interactions with targets like cannabinoid receptors, which often bind lipid-like molecules. Modulation of these receptors or their heteromeric complexes represents a potential, though unexplored, mechanism of action.
TGF-beta Type I Receptor: The Transforming Growth Factor-beta (TGF-β) signaling pathway is fundamental to numerous cellular processes, including proliferation, differentiation, and extracellular matrix production. Signaling is initiated by the binding of a TGF-β ligand to a complex of Type I (TβRI) and Type II (TβRII) serine/threonine kinase receptors. The formation of this heteromeric complex is a critical event, and its modulation can have profound biological effects. While natural agonists and antagonists of this pathway are well-known, the development of synthetic small-molecule modulators targeting the TβRI is an active area of research for diseases like fibrosis and cancer. The potential for this compound or its analogues to interact with the TβRI, perhaps by competing with natural ligands or allosterically modulating the receptor complex, remains a speculative but plausible area for investigation.
Investigation of Molecular Mechanisms of Action
The precise molecular mechanisms of action for this compound have not been extensively elucidated in dedicated studies. However, by examining the pharmacological activities of its core structural components—the furoic acid moiety and the naphthyloxy group—plausible mechanisms can be inferred from research on its structural analogues. The biological activity of this compound is likely a composite of the actions of these two key fragments.
The furoic acid scaffold is known to participate in various biological interactions. For instance, studies on 2-furoic acid have demonstrated its role as an enzyme inhibitor. Research has identified 2-furoic acid as a reversible and uncompetitive inhibitor of mushroom tyrosinase. nih.gov This suggests that the furoic acid portion of the target molecule could potentially interact with enzymatic targets. Furthermore, 2-furoic acid has shown antimicrobial properties, with demonstrated inhibitory and bactericidal effects against various bacteria. nih.gov
Similarly, the naphthyloxy moiety is a common feature in a range of biologically active compounds. Naphthalene derivatives are recognized for a wide spectrum of pharmacological effects, including anti-inflammatory, antibacterial, cardiovascular, antiproliferative, and antiviral activities. mdpi.com More specifically, certain naphthyloxy derivatives have been identified as potent ligands for G-protein coupled receptors. A notable example is the investigation of a series of 1- and 2-naphthyloxy derivatives as histamine (B1213489) H₃ receptor antagonists. nih.gov These studies have revealed high-affinity binding for this receptor class. Additionally, structural analogues containing a 3-(1-naphthyloxy) moiety are integral to certain beta-adrenergic antagonists. nih.gov This suggests that the naphthyloxy group of this compound could direct its interaction towards specific receptor systems.
Research Findings on Structural Analogues
To provide a clearer picture of the potential molecular interactions, the following tables summarize the research findings for key structural analogues of this compound.
Table 1: Enzyme Inhibition by Furoic Acid Analogue
This table details the inhibitory activity of 2-furoic acid against mushroom tyrosinase.
| Compound | Target Enzyme | Inhibition Type | Inhibition Constant (K_I) |
| 2-Furoic Acid | Mushroom Tyrosinase | Uncompetitive | > Furfuryl alcohol |
Data sourced from a study on the inhibitory kinetics of furan compounds. nih.gov
Table 2: Antimicrobial Activity of 2-Furoic Acid
This table presents the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 2-furoic acid against two bacterial strains. nih.gov
| Bacterial Strain | MIC (µM) | MBC (µM) |
| Bacillus subtilis | 0.015 | 0.015 |
| Salmonella spp. | 0.009 | 0.030 |
Table 3: Receptor Binding Affinity of Naphthyloxy Analogues
This table shows the binding affinity and functional activity of a potent naphthyloxy analogue at the histamine H₃ receptor. nih.gov
| Compound | Receptor Target | Binding Affinity (K_i) | Functional Activity (IC₅₀) |
| 1-(5-(naphthalen-1-yloxy)pentyl)azepane | Histamine H₃ Receptor | 21.9 nM | 312 nM (cAMP assay) |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Identification of Pharmacophoric Features within the 5-[(1-Naphthyloxy)methyl]-2-furoic acid Scaffold
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov The scaffold of this compound presents several distinct features that constitute its pharmacophore, suggesting a multi-point interaction with a potential biological target.
The primary pharmacophoric features are:
Anionic and Hydrogen-Bonding Center: The carboxylic acid group at the C2 position of the furan (B31954) ring is a critical feature. At physiological pH, this group is deprotonated, forming a carboxylate anion. This anionic center can form strong ionic bonds or salt bridges with positively charged residues (e.g., arginine, lysine) in a receptor binding pocket. Furthermore, the carbonyl oxygen and the hydroxyl group are potent hydrogen bond acceptors and donors, respectively. Furoic acids are a known class of organic compounds characterized by a furan ring bearing a carboxylic acid group. hmdb.ca
Aromatic Heterocycle: The furan ring serves as a central, somewhat rigid scaffold. As an aromatic system, it can participate in pi-pi stacking interactions with aromatic amino acid residues of a target protein.
Flexible Ether Linker: The methylene (B1212753) ether bridge (-CH₂-O-) connecting the furan and naphthalene (B1677914) moieties provides conformational flexibility. This linker allows the two terminal pharmacophoric groups (the furoic acid and the naphthyl ring) to adopt various spatial orientations, enabling an optimal fit within a binding site. The ether oxygen itself can also act as a hydrogen bond acceptor.
Extended Lipophilic/Aromatic Region: The 1-naphthyl group is a large, planar, and highly lipophilic (hydrophobic) moiety. This region is crucial for engaging with non-polar, hydrophobic pockets in a biological target through van der Waals forces or pi-pi stacking interactions. The extensive surface area of the naphthalene system is often a key feature in compounds designed to achieve high potency by interacting with large protein surfaces or by intercalating with macromolecules like DNA. nih.govnih.gov
These features collectively suggest a binding hypothesis where the molecule anchors itself via the polar furoic acid end while the large naphthalene tail seeks a complementary hydrophobic region, with the flexible linker allowing for the ideal alignment of these interactions.
Impact of Structural Substitutions on Biological Activity and Selectivity
The biological activity of the this compound scaffold can be modulated by systematically altering its constituent parts. Structure-activity relationship (SAR) studies on related compounds, such as other naphthalene-containing inhibitors or furoic acid derivatives, provide a framework for predicting the impact of such changes. nih.govnih.gov
The following table outlines hypothetical modifications and their likely impact on the molecule's properties and activity, based on established medicinal chemistry principles.
| Modification Site | Structural Change | Rationale / Predicted Impact on Activity |
| Furan C2-Carboxylic Acid | Esterification (e.g., to methyl furoate) | Likely decrease or loss of activity. The modification removes the key anionic center and hydrogen bond donor, disrupting the primary anchoring interaction with a target receptor. |
| Furan C2-Carboxylic Acid | Amidation (e.g., to furoamide) | Likely significant change in activity. Replaces the anionic center with a neutral, hydrogen-bonding group. This would alter the binding mode and could decrease potency if an ionic interaction is critical. |
| Naphthalene Ring | Replacement with a Phenyl Ring | Likely decrease in potency. A phenyl ring is smaller and less lipophilic than a naphthalene ring, leading to weaker hydrophobic interactions in a large non-polar binding pocket. |
| Naphthalene Ring | Replacement with a 3-Methylphenyl Ring | Likely altered potency and selectivity. Comparison with the known compound 5-[(3-Methylphenoxy)methyl]-2-furoic acid suggests this would reduce the size of the hydrophobic region, potentially decreasing potency if the full naphthalene surface is required for optimal binding. sigmaaldrich.com |
| Naphthalene Ring | Introduction of substituents (e.g., -OH, -Cl, -OCH₃) | Potency and selectivity may be fine-tuned. Substituents can alter the electronic properties (e.g., hydroxyl groups can act as H-bond donors) and steric profile, potentially introducing new, favorable interactions or, conversely, causing steric clashes. Studies on other naphthalene-based inhibitors show that such substitutions are key to optimizing activity. nih.gov |
| Furan Ring | Replacement with Thiophene or Pyrrole | Activity would be modulated. Replacing the furan oxygen with sulfur (thiophene) or nitrogen (pyrrole) would alter the ring's electronics, hydrogen bonding capacity, and overall geometry, likely affecting the binding affinity. |
| Methylene Linker | Lengthening or shortening the alkyl chain (e.g., -O-(CH₂)₂-) | Activity highly dependent on target topology. Changing the linker length alters the distance and relative orientation between the terminal pharmacophoric groups. This could improve or destroy the fit within a specific receptor's binding site. |
Conformational Analysis and Bioactive Conformations
The biological activity of a flexible molecule like this compound is not determined by its 2D structure alone, but by the specific three-dimensional shape, or "bioactive conformation," it adopts when interacting with its target. The molecule possesses several rotatable single bonds, primarily:
The bond between the furan ring (C5) and the methylene carbon.
The bond between the methylene carbon and the ether oxygen.
The bond between the ether oxygen and the naphthalene ring (C1).
Rotation around these bonds allows the furoic acid and naphthalene moieties to exist in numerous orientations relative to one another. However, only a subset of these conformations will be energetically favorable and allow the pharmacophoric features to align correctly with the complementary surfaces of a biological target.
The bioactive conformation is likely one that minimizes steric hindrance while maximizing favorable binding interactions. For example, a plausible bioactive conformation would orient the plane of the furan ring at a specific angle relative to the plane of the naphthalene ring, with a defined distance between the carboxylate group and the center of the naphthalene system. Computational methods, such as molecular docking, are often employed to predict the likely bioactive conformations of a ligand within the active site of a known protein target. nih.gov Such models can visualize how the carboxylate forms an ionic bond in one sub-pocket while the naphthalene ring fits snugly into an adjacent hydrophobic cleft. Understanding this preferred 3D arrangement is crucial for the rational design of more rigid, conformationally locked analogues with potentially higher potency and selectivity.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Target Identification and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is crucial for identifying potential biological targets of a compound and for elucidating the specific interactions that stabilize the ligand-receptor complex.
In the case of 5-[(1-Naphthyloxy)methyl]-2-furoic acid, molecular docking simulations would be employed to screen a library of known protein structures to identify those with binding sites that can favorably accommodate the molecule. The furoic acid moiety, with its carboxylic acid group, can form key hydrogen bonds and electrostatic interactions with amino acid residues such as arginine, lysine, and histidine in a protein's active site. The planar naphthyloxy group can engage in hydrophobic and π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. The flexible ether linkage allows the molecule to adopt various conformations to fit optimally within a binding pocket.
A typical molecular docking study would generate a series of possible binding poses for this compound within a target protein, each associated with a scoring function that estimates the binding affinity. These scores help in ranking potential targets and in prioritizing them for further experimental validation. For instance, docking studies on similar furoic acid derivatives have been used to predict their binding to enzymes like dihydrofolate reductase, a target for antibacterial agents. researchgate.net Similarly, docking has been used to understand the binding modes of naphthalene (B1677914) derivatives in various receptors. nih.gov
Table 1: Illustrative Molecular Docking Results for this compound against Hypothetical Protein Targets
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Cyclooxygenase-2 (COX-2) | -9.2 | Arg120, Tyr355, Phe518 | Hydrogen bond with Arg120 (carboxylic acid), π-π stacking with Tyr355 and Phe518 (naphthyl group) |
| Aldose Reductase | -8.7 | His110, Trp111, Tyr48 | Hydrogen bond with His110 and Tyr48 (carboxylic acid), π-π stacking with Trp111 (naphthyl group) |
| Human Serum Albumin (HSA) | -8.1 | Lys199, Trp214, Arg222 | Electrostatic interaction with Lys199 and Arg222 (carboxylic acid), Hydrophobic interaction with Trp214 (naphthyl group) |
Note: The data in this table is for illustrative purposes and is based on the expected interaction patterns of the compound's functional groups.
Molecular Dynamics Simulations for Ligand-Target Stability and Conformational Sampling
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations simulate the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding.
For the this compound-protein complex predicted by molecular docking, an MD simulation would be performed to assess its stability. The simulation would track the atomic coordinates of the system over a period of nanoseconds to microseconds. A stable complex would be characterized by minimal fluctuations in the ligand's position within the binding site and the maintenance of key intermolecular interactions. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are common metrics used to evaluate stability. nih.gov
Furthermore, MD simulations are invaluable for conformational sampling of flexible ligands like this compound. nih.gov The ether linkage and the bond connecting the methyl group to the furoic acid ring allow for considerable rotational freedom. MD simulations can explore the accessible conformations of the molecule in both its free state and when bound to a target, providing a more realistic understanding of its binding thermodynamics. nih.gov
Table 2: Illustrative Molecular Dynamics Simulation Parameters for a this compound-Protein Complex
| Parameter | Value |
| Simulation Software | GROMACS, AMBER |
| Force Field | CHARMM36, AMBER99 |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
| Ensemble | NPT (isothermal-isobaric) |
Note: This table represents typical parameters for an MD simulation and is not based on a specific study of the compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the activity of novel compounds and to guide the design of more potent analogs.
To develop a QSAR model for a series of compounds based on the this compound scaffold, one would first need experimental data on their biological activity (e.g., IC50 values) against a specific target. A wide range of molecular descriptors would then be calculated for each compound, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors.
Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a model that correlates a subset of these descriptors with the observed biological activity. bohrium.com For instance, a QSAR study on furoic acid derivatives for antimicrobial activity might reveal that increasing hydrophobicity and the presence of electron-withdrawing groups on the furan (B31954) ring enhance activity. mdpi.com Similarly, QSAR studies on naphthalene-containing compounds have provided insights into their structure-activity relationships. mdpi.com
Table 3: Hypothetical QSAR Equation for a Series of Furoic Acid Derivatives
pIC50 = 0.5 * logP - 0.2 * MW + 1.5 * (number of H-bond donors) + 2.1
| Statistical Parameter | Value |
| R² (squared correlation coefficient) | 0.85 |
| Q² (cross-validated R²) | 0.75 |
| Number of compounds | 30 |
Note: This QSAR equation and the associated statistical parameters are purely illustrative and intended to demonstrate the format of a QSAR model.
De Novo Drug Design Approaches Leveraging the Furoic Acid Scaffold
De novo drug design is a computational strategy that aims to design novel molecules with desired properties from scratch, often by assembling molecular fragments or by growing a molecule within the binding site of a target protein. The furoic acid scaffold of this compound represents an excellent starting point for de novo design.
Fragment-based de novo design could involve using the furoic acid moiety as a core fragment and exploring different chemical groups to be attached at the 5-position to optimize interactions with a target's binding pocket. nih.gov Computational algorithms can suggest various fragments that are complementary in shape and chemical nature to the unexplored regions of the binding site. These fragments can then be computationally linked to the furoic acid core to generate novel candidate molecules.
Alternatively, a structure-based de novo design approach could start with the crystal structure of a target protein and use algorithms to build a molecule atom-by-atom or fragment-by-fragment within the active site. The furoic acid scaffold could be used as a seed structure, and the algorithm would then explore the chemical space to add functional groups that maximize favorable interactions with the protein, such as the naphthyloxy group or other aromatic systems, to enhance binding affinity and selectivity. nih.govnih.gov
Analytical Methodologies for Characterization and Purity Assessment in Academic Research
Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS))
Spectroscopic methods are fundamental to the structural confirmation of "5-[(1-Naphthyloxy)methyl]-2-furoic acid". Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation pattern of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that probes the local magnetic fields around atomic nuclei. For "this compound," ¹H NMR and ¹³C NMR are the primary methods used.
¹H NMR Spectroscopy: This technique identifies the different types of protons (hydrogen atoms) in the molecule based on their chemical environment. The expected ¹H NMR spectrum of "this compound" would exhibit distinct signals for the protons on the furan (B31954) ring, the naphthyloxy group, the methylene (B1212753) bridge, and the carboxylic acid. The integration of these signals provides the ratio of the protons, and their splitting patterns (multiplicity) offer insights into neighboring protons.
¹³C NMR Spectroscopy: This method detects the carbon atoms in the molecule, with each unique carbon atom giving a distinct signal. The chemical shifts in the ¹³C NMR spectrum would confirm the presence of the carboxylic acid carbon, the carbons of the furan and naphthalene (B1677914) rings, and the methylene carbon.
While specific experimental data for this exact compound is not widely published, the expected chemical shifts can be predicted based on the known values for its constituent moieties.
Predicted ¹H and ¹³C NMR Data for this compound ¹H NMR (Predicted)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet |
| Naphthalene Ring Protons | 7.0 - 8.2 | Multiplets |
| Furan Ring Protons | 6.5 - 7.5 | Doublets |
¹³C NMR (Predicted)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid Carbon (-COOH) | 160 - 170 |
| Naphthalene Ring Carbons | 105 - 155 |
| Furan Ring Carbons | 110 - 160 |
| Methylene Carbon (-CH₂-) | 60 - 70 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For "this compound" (molar mass: 268.26 g/mol ), high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.
Under electron ionization (EI), the molecule is expected to undergo fragmentation. The molecular ion peak [M]⁺ would be observed at m/z 268. Key fragmentation pathways would likely involve the cleavage of the ether bond, leading to the formation of a naphthyloxy radical or cation and a furoic acid methyl fragment.
Predicted Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion | Predicted m/z | Identity |
|---|---|---|
| [C₁₆H₁₂O₄]⁺ | 268 | Molecular Ion |
| [C₁₀H₇O]⁺ | 143 | Naphthyloxy fragment |
| [C₅H₅O₃]⁺ | 125 | Furoic acid methyl fragment |
| [C₁₀H₇]⁺ | 127 | Naphthyl fragment |
Chromatographic Separation and Purity Analysis (e.g., High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS))
Chromatographic techniques are indispensable for separating "this compound" from any impurities, starting materials, or byproducts of its synthesis. These methods are also crucial for determining the purity of the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for the analysis of non-volatile and thermally sensitive compounds like "this compound." A typical HPLC method for this compound would involve a reverse-phase column (e.g., C18) with a mobile phase consisting of an aqueous solution with an organic modifier like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or acetic acid) to ensure the carboxylic acid is protonated. Detection is commonly achieved using a UV detector, set to a wavelength where the naphthyl and furan chromophores exhibit strong absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, due to the low volatility and polar nature of the carboxylic acid group, "this compound" would require derivatization prior to GC-MS analysis. A common derivatization method is silylation, where the acidic proton of the carboxylic acid is replaced with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility and thermal stability. The resulting TMS ester can then be readily analyzed by GC-MS.
Typical Chromatographic Conditions for the Analysis of Furoic Acid Derivatives
| Technique | Column | Mobile/Carrier Gas | Detector | Derivatization |
|---|---|---|---|---|
| HPLC | Reverse-phase C18 | Acetonitrile/Water with 0.1% Formic Acid | UV-Vis Diode Array | Not required |
Advanced Structural Elucidation Methods
For a comprehensive structural analysis, particularly when dealing with complex stereochemical aspects or for definitive structure confirmation, more advanced analytical methods are employed.
Two-Dimensional (2D) NMR Spectroscopy
While 1D NMR provides fundamental information, 2D NMR techniques offer deeper insights into the molecular structure by showing correlations between different nuclei. For "this compound," key 2D NMR experiments would include:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, which helps in assigning the protons on the furan and naphthalene rings.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms, aiding in the assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for confirming the connectivity between the naphthyloxy group, the methylene bridge, and the furan ring.
X-ray Crystallography
Future Perspectives and Research Opportunities
Exploration of Unexplored Biological Targets and Therapeutic Areas
The furan (B31954) ring is a versatile scaffold known for its presence in numerous bioactive compounds with a wide spectrum of activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects. researchgate.netnih.gov For 5-[(1-Naphthyloxy)methyl]-2-furoic acid, a systematic exploration of its biological targets is a critical next step.
Potential Therapeutic Areas for Investigation:
Oncology: Furan derivatives have shown promise in cancer therapy. nih.gov For instance, some have been designed to overcome multidrug resistance in cancer cells, a significant challenge in treatment. nih.gov The bulky naphthyloxy group of the target compound could facilitate unique interactions within the binding pockets of various oncological targets. Investigating its activity against a panel of cancer cell lines and key cancer-related enzymes, such as kinases and polymerases, could reveal novel anticancer properties.
Infectious Diseases: The furan nucleus is a component of several antibacterial and antiparasitic drugs. drugbank.com The potential of this compound as an antimicrobial agent warrants investigation against a broad spectrum of bacterial and fungal pathogens, including drug-resistant strains.
Neurodegenerative Diseases: Given the diverse roles of furan-containing molecules, exploring neuroprotective or neuromodulatory effects could be a fruitful avenue.
Metabolic Disorders: Some furoic acid derivatives have been shown to influence metabolic pathways. nih.gov Investigating the effect of this compound on targets related to diseases like diabetes and obesity could be a valuable research direction.
Nematicidal Applications: 2-Furoic acid itself has demonstrated significant nematicidal activity, suggesting that its derivatives could be potent agents for controlling nematode infestations in agriculture. google.com
Development of Advanced Synthetic Strategies for Complex Analogues
The synthesis of complex analogues of this compound is crucial for establishing robust structure-activity relationships (SAR) and optimizing its pharmacological profile. While the synthesis of the core structure can be achieved through established methods, the creation of a diverse library of analogues will require advanced synthetic strategies.
Modern synthetic methodologies that could be employed include:
Flow Chemistry: This technique allows for the rapid, safe, and scalable synthesis of analogues with precise control over reaction parameters.
Multicomponent Reactions: These reactions enable the construction of complex molecules in a single step, improving efficiency and reducing waste. A bioinspired one-pot furan-thiol-amine multicomponent reaction has been reported for creating diverse heterocycles. researchgate.netbohrium.com
Late-Stage Functionalization: This approach allows for the modification of the core scaffold at a late stage of the synthesis, providing rapid access to a wide range of derivatives.
The synthesis of analogues could focus on modifications at several key positions:
The Naphthyl Ring: Introducing various substituents on the naphthyl ring could modulate the compound's lipophilicity, electronic properties, and binding interactions.
The Furan Ring: While the furan core is essential, modifications could be explored, though this may present synthetic challenges. sigmaaldrich.com
The Carboxylic Acid Group: Conversion of the carboxylic acid to esters, amides, or other bioisosteres could improve pharmacokinetic properties.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Furoic Acid Derivatives
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govnih.gov These computational tools can significantly accelerate the identification of promising drug candidates and optimize their properties.
Applications of AI and ML in the context of this compound include:
Predictive Modeling: Machine learning models can be trained on existing data for furoic acid derivatives to predict the biological activity of new, unsynthesized analogues. researchgate.netulster.ac.uk This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of compounds with the highest probability of success. Deep learning models, for instance, can predict compound properties based on their structural definitions. researchgate.net
Target Identification: AI algorithms can analyze biological data to identify potential molecular targets for this compound and its derivatives. This can help to uncover novel mechanisms of action and expand the therapeutic applications of this chemical class.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel furoic acid derivatives with enhanced efficacy and safety profiles.
The development of robust predictive models will rely on the availability of high-quality data. Therefore, systematic biological evaluation of a diverse set of furoic acid derivatives is essential to generate the necessary training data for these powerful computational tools.
Collaborative Research Initiatives in Medicinal Chemistry and Chemical Biology
The multifaceted nature of modern drug discovery necessitates a collaborative approach. Advancing the research on this compound and its analogues would greatly benefit from partnerships between different scientific disciplines.
Key areas for collaboration include:
Academia-Industry Partnerships: Collaborations between academic research groups with expertise in synthetic chemistry and chemical biology, and pharmaceutical companies with resources for high-throughput screening and clinical development, can accelerate the translation of basic research into new therapies.
Interdisciplinary Consortia: Bringing together experts in medicinal chemistry, computational modeling, pharmacology, and clinical research can foster a holistic approach to drug discovery. Such consortia can tackle the complex challenges of identifying novel targets, designing potent and selective molecules, and evaluating their therapeutic potential in relevant disease models.
Open Science Initiatives: Sharing data and research findings through open-access platforms can stimulate broader scientific inquiry and prevent the duplication of efforts. This is particularly important for foundational research on novel chemical scaffolds like this compound.
By fostering a collaborative and interdisciplinary research environment, the scientific community can effectively explore the full therapeutic potential of this and other promising furoic acid derivatives.
Q & A
Q. How can isotopic labeling (e.g., 13C, 2H) trace metabolic pathways of this compound?
- Answer : Synthesize isotopomers (e.g., 13C-labeled at the furan methylene group) and monitor via LC-MS/MS . Studies on 5-formyl-2-furoic acid demonstrated isotopic loss during degradation, identifying formic acid as a byproduct .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
